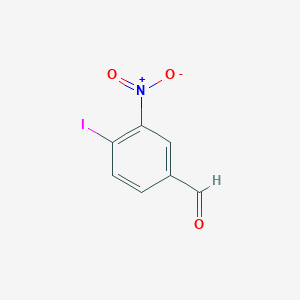

4-Iodo-3-nitrobenzaldehyde

Description

Significance of Halo-Nitro Aromatic Scaffolds in Molecular Design

Aromatic scaffolds containing both a halogen and a nitro group are of considerable importance in molecular design, particularly in the fields of medicinal chemistry and materials science. rsc.orgrsc.org These structures serve as versatile platforms for synthesizing more complex molecules due to the distinct reactivity of each functional group.

The halogen atom, often iodine or bromine, acts as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. acs.orgrsc.org This allows for the straightforward formation of carbon-carbon and carbon-heteroatom bonds. The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring, often activating it for nucleophilic aromatic substitution. ijcrcps.com Furthermore, the nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, including diazotization and amide bond formation. rsc.orgacs.org This dual reactivity makes halo-nitro aromatic compounds powerful intermediates for building diverse molecular libraries. sarchemlabs.comrsc.org

Positioning of 4-Iodo-3-nitrobenzaldehyde within Functionalized Benzene (B151609) Derivatives

This compound is a specific, highly functionalized benzene derivative that embodies the synthetic utility of halo-nitro aromatic scaffolds. nih.gov Its structure consists of a benzaldehyde (B42025) core with an iodine atom at the C-4 position (para to the aldehyde) and a nitro group at the C-3 position (meta to the aldehyde and ortho to the iodine). This precise arrangement of functional groups dictates its unique chemical behavior and synthetic potential.

The aldehyde group is a site for nucleophilic addition and condensation reactions, allowing for chain extension and the formation of imines or Schiff bases. wiserpub.com The para-iodine substituent is a key feature, making the compound an ideal substrate for various palladium-catalyzed cross-coupling reactions to introduce new aryl, alkyl, or alkynyl groups. researchgate.net The nitro group, being strongly electron-withdrawing, modulates the electronic properties of the aromatic ring and can itself be transformed into other functional groups. acs.org This trifunctional nature makes this compound a valuable starting material in multi-step syntheses.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 101420-88-6 bldpharm.comchemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₇H₄INO₃ nih.govambeed.com |

| Molecular Weight | 277.02 g/mol ambeed.comcymitquimica.com |

| IUPAC Name | This compound cymitquimica.com |

| SMILES | O=CC1=CC=C(I)C(N+=O)=C1 ambeed.com |

Overview of Research Trajectories for Aromatic Compounds with Ortho-Nitro and Para-Iodo Substitution Patterns

The specific substitution pattern of a para-iodo and an ortho-nitro group on an aromatic ring is a recurring motif in synthetic chemistry research, designed for targeted molecular construction. Research in this area leverages the distinct and predictable reactivity of each substituent.

A primary research trajectory involves using these compounds as key building blocks in the synthesis of complex organic molecules and pharmaceutical intermediates. researchgate.net The para-iodo group provides a reliable handle for introducing molecular complexity via cross-coupling reactions, while the ortho-nitro group can serve multiple roles. It can act as a directing group in subsequent electrophilic substitutions or participate in intramolecular cyclization reactions after being reduced to an amine. acs.orgresearchgate.net

A notable example demonstrating the synthetic utility of this substitution pattern is in the preparation of related compounds like 4-iodo-3-nitrobenzamide, a molecule investigated in clinical trials. google.com The synthesis of this amide often starts from 4-iodo-3-nitrobenzoic acid, a closely related derivative, highlighting a clear research path for this class of compounds in medicinal chemistry. google.com Furthermore, the development of novel, efficient methods for preparing haloaromatics directly from nitroaromatics through sequential reduction and Sandmeyer-type reactions is an active area of investigation, underscoring the synthetic importance of the relationship between these functional groups. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-3-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4INO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHNAQEPCTSTDQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Iodo 3 Nitrobenzaldehyde and Its Precursors

Precursor-Based Synthesis Routes

The construction of 4-iodo-3-nitrobenzaldehyde is typically accomplished through precursor-based strategies. These routes begin with readily available aromatic compounds and proceed through a series of transformations to introduce the required iodo, nitro, and aldehyde functionalities in the desired positions.

Multi-Step Transformations from Readily Available Aromatic Starting Materials

A common and logical approach to this compound involves a sequence of reactions starting from simpler, commercially available aromatic compounds. The order of these reactions is critical to ensure the correct substitution pattern on the benzene (B151609) ring.

The introduction of a nitro group onto a substituted benzaldehyde (B42025) is a key step in many synthetic pathways. The directing effects of the existing substituents play a crucial role in determining the position of the incoming nitro group.

For instance, the direct nitration of benzaldehyde with nitric acid typically yields 3-nitrobenzaldehyde (B41214) as the major product, with a distribution of approximately 19% ortho, 72% meta, and 9% para isomers. wikipedia.org This is because the aldehyde group is a meta-director. To achieve the desired 3-nitro substitution pattern, a mixture of concentrated nitric acid and sulfuric acid is often employed under controlled temperature conditions. chemicalbook.com

In the context of synthesizing this compound, starting with 4-iodobenzaldehyde (B108471) and then performing nitration is a plausible route. The iodine atom is an ortho-, para-director, while the aldehyde group is a meta-director. The nitration of 4-iodobenzaldehyde would be expected to yield a mixture of isomers, with the nitro group potentially being directed to the position ortho to the iodine and meta to the aldehyde, which corresponds to the desired 3-position.

| Starting Material | Reagents | Product | Notes |

| Benzaldehyde | Concentrated HNO₃, Concentrated H₂SO₄ | 3-Nitrobenzaldehyde | Major product due to the meta-directing effect of the aldehyde group. wikipedia.org |

| 4-Iodobenzaldehyde | Concentrated HNO₃, Concentrated H₂SO₄ | This compound and other isomers | The directing effects of both the iodo and aldehyde groups influence the final product distribution. |

An alternative strategy involves the iodination of a pre-existing nitrated benzaldehyde. If starting with 3-nitrobenzaldehyde, the introduction of an iodine atom at the 4-position is required. The nitro group is a meta-director, and the aldehyde is also a meta-director. Therefore, direct iodination of 3-nitrobenzaldehyde would likely lead to substitution at the 5-position, which is meta to both existing groups.

However, various iodination methods can be employed, and the choice of reagent can influence the outcome. Methods for the iodination of aromatic compounds include the use of iodine in the presence of an oxidizing agent such as nitric acid, iodic acid, or silver nitrate. tandfonline.comgoogle.com For example, iodination of certain activated aromatic compounds can be achieved using iodine and silver nitrate. tandfonline.com Another approach involves using potassium iodide and potassium iodate (B108269) as the iodinating species. ukzn.ac.za

| Starting Material | Reagents | Product | Notes |

| 3-Nitrobenzaldehyde | I₂, Oxidizing Agent (e.g., HNO₃, HIO₃) | Isomeric mixture, with 5-iodo-3-nitrobenzaldehyde being a likely product. | The directing effects of the nitro and aldehyde groups favor substitution at the 5-position. |

A powerful strategy in multi-step synthesis is the interconversion of functional groups. libretexts.org This allows for the introduction of a desired group at a later stage of the synthesis, potentially overcoming challenges with direct substitution.

For the synthesis of this compound, a viable route involves starting with a precursor that already contains the iodo and nitro groups, and then converting another functional group into the aldehyde. A key precursor for this approach is 4-iodo-3-nitrobenzoic acid. The carboxylic acid group can be reduced to an aldehyde. This reduction needs to be selective to avoid reducing the nitro group.

Another possibility is the oxidation of a methyl group. If one were to start with 4-iodo-3-nitrotoluene, the methyl group could be oxidized to an aldehyde.

Synthesis of Key Intermediates

The successful synthesis of this compound often relies on the efficient preparation of key intermediates. One of the most important of these is 4-iodo-3-nitrobenzoic acid.

4-Iodo-3-nitrobenzoic acid is a crucial intermediate that can be converted to this compound. scienceforums.netcymitquimica.comoakwoodchemical.comglpbio.com A common method for its synthesis involves a Sandmeyer-type reaction starting from 4-amino-3-nitrobenzoic acid. chemicalbook.com

The synthesis proceeds by diazotization of the amino group on 4-amino-3-nitrobenzoic acid using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group with an iodine atom, yielding 4-iodo-3-nitrobenzoic acid in high yield. chemicalbook.com

| Starting Material | Reagents | Intermediate | Reagents | Final Product | Yield | Reference |

| 4-Amino-3-nitrobenzoic acid | 1. NaNO₂, HCl (0-5 °C) | Diazonium salt | 2. KI | 4-Iodo-3-nitrobenzoic acid | 89.7% | chemicalbook.com |

Once 4-iodo-3-nitrobenzoic acid is obtained, it can be converted to various derivatives, such as esters. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid, or by using trimethyl orthoacetate. google.com These esters can then be further manipulated or used in subsequent reactions.

Synthetic Routes to 4-Chloro-3-nitrobenzaldehyde (B100839) Analogs

The synthesis of analogs of 4-chloro-3-nitrobenzaldehyde is of significant interest as these compounds serve as foundational materials for a variety of more complex molecules.

One common synthetic pathway involves nucleophilic aromatic substitution. For instance, 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzaldehyde can be synthesized by reacting 4-chlorobenzenethiol with 3-nitrobenzaldehyde in the presence of a base. smolecule.com Another approach is through condensation reactions, such as the reaction between 4-chlorobenzaldehyde (B46862) and thiophenol, followed by nitration to yield the desired product. smolecule.com

4-Chloro-3-nitrobenzaldehyde itself is a versatile intermediate that can undergo several transformations. The nitro group can be reduced to an amine, and the aldehyde can be oxidized to a carboxylic acid. Furthermore, the chlorine atom can be substituted by various nucleophiles. The presence of the electron-withdrawing nitro group at the 3-position enhances the electrophilicity at the aldehyde's carbonyl carbon, influencing its reactivity.

The following table outlines some analogs of 4-chloro-3-nitrobenzaldehyde and their synthetic relevance.

| Compound Name | Key Structural Features | Synthetic Relevance |

| 4-Chloro-3-nitrobenzaldehyde | Chlorine and nitro groups on a benzaldehyde core | Building block for pharmaceuticals and dyes. |

| 2-Nitrobenzaldehyde (B1664092) | Nitro group at the ortho position | Used in hemiaminal synthesis. wiserpub.com |

| 2-Chloro-5-nitrobenzaldehyde | Chlorine at ortho, nitro at meta to aldehyde | Precursor for hemiaminal derivatives. |

| 4-Fluoro-3-nitrobenzaldehyde | Fluorine at para, nitro at meta to aldehyde | Used in the synthesis of hemiaminal derivatives. |

Emerging Catalytic Approaches in Halo-Nitro Aromatic Synthesis

Recent advancements in catalysis have provided more efficient and selective methods for the synthesis of halo-nitro aromatic compounds.

Transition-Metal-Catalyzed Formation of Aromatic C-X Bonds (X=I, Cl)

Transition-metal catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netsci-hub.se These methods are often more efficient and selective than traditional synthetic routes. sci-hub.se

The formation of aromatic C-Cl bonds can be achieved through various transition-metal-catalyzed cross-coupling reactions. researchgate.net For example, palladium catalysts, such as oxime-derived palladacycles, have been used for the coupling of aryl chlorides with phenylboronic acid in water. researchgate.net Nickel-catalyzed cross-coupling reactions with pincer ligands have also been explored for C-C bond formation. researchgate.net

For the formation of aromatic C-I bonds, methods analogous to other halogenations are employed. The synthesis of 4-iodo-3-nitrobenzoic acid, a precursor to this compound, can be achieved from 4-amino-3-nitrobenzoic acid via a diazotization reaction followed by treatment with potassium iodide. chemicalbook.com The subsequent conversion to the benzaldehyde can be performed through various standard organic transformations.

The following table summarizes some transition-metal-catalyzed reactions for C-X bond formation.

| Reaction Type | Catalyst | Substrates | Key Features |

| Suzuki Coupling | Oxime-derived palladacycles | Aryl chlorides, phenylboronic acid | Can be performed in water, open to the air. researchgate.net |

| Kumada, Negishi, Suzuki, Sonogashira | Nickel with pincer ligands | Aryl iodides, various coupling partners | Forms different types of C-C bonds. researchgate.net |

| Direct C-H Amination | Rhodium(II) species | 2-phenylpyridine, p-toluenesulfonyl azide | Regioselective C(sp²)-H amidation. acs.org |

| C-H Arylation | Palladium | Aryl halides, arenes | Can be directed by specific functional groups for regioselectivity. sci-hub.se |

Regioselective Functionalization Strategies Utilizing Directed Metalation

Directed ortho-metalation (DoM) is a highly effective strategy for the regioselective functionalization of aromatic rings. nih.govbaranlab.orgorganic-chemistry.org This process involves a directed metalation group (DMG) that coordinates to a strong base, typically an organolithium reagent, leading to deprotonation at the ortho position. nih.govacs.org The resulting lithiated species can then react with an electrophile to introduce a new functional group with high regioselectivity. nih.gov

The O-carbamate group (e.g., -OCONEt₂) is a particularly strong DMG. acs.org It has been used in the synthesis of a wide array of substituted aromatic compounds. nih.govacs.org The combination of DoM with cross-coupling reactions, such as the Suzuki-Miyaura coupling, provides a versatile route to complex biaryl structures. researchgate.net

The table below highlights key aspects of directed metalation.

| Feature | Description |

| Principle | A Directed Metalation Group (DMG) on an aromatic ring directs a strong base to deprotonate the adjacent ortho-position. nih.govbaranlab.org |

| Common DMGs | -CONR₂, -OCONR₂, -SO₂NR₂, -OMe. organic-chemistry.org |

| Bases Used | Typically alkyllithiums (n-BuLi, s-BuLi, t-BuLi). baranlab.org |

| Advantages | High regioselectivity for ortho-substitution, avoiding mixtures of isomers often seen in electrophilic aromatic substitution. baranlab.org |

| Applications | Synthesis of polysubstituted aromatics, heterocycles, and natural products. nih.govresearchgate.net |

Green Chemistry Approaches for Sustainable Synthesis of Halogenated Nitrobenzaldehydes

The development of environmentally friendly synthetic methods is a major focus in modern chemistry. For the synthesis of halogenated nitrobenzaldehydes, green chemistry approaches aim to reduce waste, use less toxic reagents, and improve energy efficiency.

One approach involves the use of greener catalysts and oxidizing agents. For example, a method for synthesizing nitrobenzaldehydes uses hydrogen peroxide as a green oxidizing agent with a metal Schiff base as a catalyst. google.com This two-step process starts with nitrotoluene and is more environmentally benign than traditional methods that use heavy metal oxidants and generate significant acid waste. google.comgoogle.com

Another green strategy is the use of photocatalysis. A preparation method for o-nitrobenzaldehyde involves the use of ultraviolet light to catalyze the reaction of o-nitrotoluene with liquid bromine in an alcohol solvent. google.com This method boasts a high yield and purity. google.com Furthermore, the selective oxidation of 2-nitrobenzyl alcohol to 2-nitrobenzaldehyde has been achieved using a water-soluble TEMPO derivative as a catalyst with commercially available NaClO, resulting in a high yield and purity. pku.edu.cn

The use of biocatalysis and sustainable solvents are also key areas of green chemistry. For instance, enzymatic iodination presents a potential green route for precursor synthesis. Additionally, the use of water as a solvent and the development of recyclable catalysts contribute to more sustainable processes. researchgate.netnih.gov

The following table summarizes some green chemistry approaches for the synthesis of related compounds.

| Approach | Key Features | Example |

| Green Oxidizing Agent | Use of H₂O₂ instead of heavy metals. google.com | Synthesis of nitrobenzaldehyde using a metal Schiff base catalyst. google.com |

| Photocatalysis | UV light as a catalyst. google.com | Preparation of o-nitrobenzaldehyde from o-nitrotoluene and bromine. google.com |

| Catalytic Oxidation | Use of a recyclable catalyst and mild oxidant. pku.edu.cn | Selective oxidation of 2-nitrobenzyl alcohol using a TEMPO derivative and NaClO. pku.edu.cn |

| Biocatalysis | Enzymatic reactions. | Potential for enzymatic iodination in precursor synthesis. |

| Sustainable Solvents | Use of water or recyclable organic solvents. researchgate.netnih.gov | Suzuki coupling in water; use of recyclable catalysts. researchgate.netnih.gov |

Reactivity and Derivatization Chemistry of 4 Iodo 3 Nitrobenzaldehyde

Transformations Involving the Aldehyde Moiety

The aldehyde functional group is one of the most versatile in organic chemistry, and in the context of 4-iodo-3-nitrobenzaldehyde, it serves as a key handle for a wide array of chemical transformations.

The carbonyl carbon of this compound is an electrophilic site that readily reacts with primary amines and their derivatives, such as hydrazines, in condensation reactions. These reactions typically involve the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a carbon-nitrogen double bond (C=N), known as an imine or, in the case of hydrazines, a hydrazone. nih.gov The resulting products are often referred to as Schiff bases. jocpr.comjocpr.comijmcmed.org

The general mechanism begins with the addition of the nitrogen nucleophile to the aldehyde, forming an unstable intermediate called a carbinolamine. ijmcmed.org This intermediate then eliminates a molecule of water, often under acidic or basic catalysis, to yield the stable imine product. ijmcmed.org For instance, the reaction of 3-nitrobenzaldehyde (B41214) with 4-hydroxybenzohydrazide proceeds via condensation to form 4-hydroxy-N′-(3-nitrobenzylidene)benzohydrazide, a hydrazone. nih.gov Similarly, various substituted anilines react with nitrovanillin (a substituted nitrobenzaldehyde) to form the corresponding Schiff bases. jocpr.comjocpr.com Given this precedent, this compound is expected to react efficiently with hydrazine (B178648) and substituted hydrazines to yield the corresponding 4-iodo-3-nitrophenylhydrazones.

These reactions are significant as the resulting hydrazones and other Schiff bases are important compounds in medicinal chemistry and materials science. nih.gov

Table 1: Examples of Condensation Reactions with Substituted Nitrobenzaldehydes

| Aldehyde | Nitrogen Nucleophile | Product Type | Reference(s) |

| 3-Nitrobenzaldehyde | 4-Hydroxybenzohydrazide | Hydrazone | nih.gov |

| 4-Hydroxy-3-methoxy-5-nitrobenzaldehyde | Haloanilines (e.g., 4-iodoaniline) | Schiff Base (Imine) | jocpr.comjocpr.com |

| 4-Nitrobenzaldehyde (B150856) | 5-Chloro-2-aminobenzoic acid | Schiff Base (Imine) | nih.gov |

The aldehyde group of this compound is highly susceptible to nucleophilic addition. pressbooks.publibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. pressbooks.pubdiva-portal.org Subsequent protonation yields an alcohol. pressbooks.pub

A prominent example of a reaction that begins with nucleophilic addition is the Wittig reaction, which transforms aldehydes and ketones into alkenes. masterorganicchemistry.comlibretexts.org The reaction employs a phosphorus ylide (a Wittig reagent), which acts as the carbon nucleophile. libretexts.org The ylide adds to the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. mnstate.edu This four-membered ring intermediate fragments to yield the desired alkene and a stable phosphine (B1218219) oxide byproduct. masterorganicchemistry.commnstate.edu The Wittig reaction is exceptionally useful because it forms the double bond at a specific, predetermined location. libretexts.org While specific examples for this compound are not detailed in the provided sources, its aldehyde group is expected to undergo this transformation readily.

Another important class of nucleophilic additions involves organometallic reagents, such as Grignard reagents (RMgX) or organolithium compounds (RLi). However, their high reactivity can lead to side reactions with other functional groups like the nitro group. orgsyn.org More compatible reagents, such as organotitanium compounds of the type RTi(O-i-Pr)₃, have been shown to add smoothly to nitro-substituted benzaldehydes. orgsyn.org For instance, an iodine-magnesium exchange can be used to form an organomagnesium species from an aryl iodide, which then adds to an aldehyde. wiley-vch.de

The aldehyde group of this compound can participate in crucial carbon-carbon bond-forming reactions, such as the aldol (B89426) and Henry reactions. These reactions are fundamental in organic synthesis for building more complex molecular skeletons.

The Aldol reaction involves the addition of an enolate (a carbon nucleophile generated by deprotonating the α-carbon of a carbonyl compound) to an aldehyde or ketone. masterorganicchemistry.com When heated, the initial β-hydroxy carbonyl adduct can undergo dehydration to form an α,β-unsaturated carbonyl compound, a process known as aldol condensation. masterorganicchemistry.commagritek.com In a "crossed" aldol reaction, two different carbonyl compounds are used. This is most effective when one partner, like this compound, cannot form an enolate itself (as it has no α-hydrogens) and thus acts exclusively as the electrophile. masterorganicchemistry.com For example, the aldol reaction between 4-nitrobenzaldehyde and acetone (B3395972) has been demonstrated. rsc.org

The Henry reaction , or nitroaldol reaction, is analogous to the aldol reaction but uses a nitroalkane as the nucleophile. wikipedia.org In the presence of a base, the nitroalkane is deprotonated to form a nitronate anion, which then attacks the aldehyde carbonyl. wikipedia.org The resulting β-nitro alcohol is a versatile synthetic intermediate that can be converted into other functional groups, such as β-amino alcohols or nitroalkenes. niscpr.res.in The reaction is reversible and has been extensively studied, including enantioselective versions using chiral catalysts. wikipedia.orgniscpr.res.inacs.org The reaction of 4-nitrobenzaldehyde with nitromethane (B149229) is a well-established model system for the Henry reaction. nih.govrsc.org

Table 2: Key Carbon-Carbon Bond Forming Reactions for Aldehydes

| Reaction Name | Nucleophile | Electrophile | Key Intermediate Product | Reference(s) |

| Aldol Reaction | Enolate (from a ketone/aldehyde) | Aldehyde (e.g., this compound) | β-Hydroxy carbonyl | masterorganicchemistry.commagritek.com |

| Henry Reaction | Nitronate (from a nitroalkane) | Aldehyde (e.g., this compound) | β-Nitro alcohol | wikipedia.orgniscpr.res.in |

The aldehyde group exists at an intermediate oxidation state and can therefore be either reduced to a primary alcohol or oxidized to a carboxylic acid. The challenge in molecules like this compound lies in achieving selectivity, particularly in reduction, due to the presence of the reducible nitro group.

The selective reduction of the aldehyde in this compound to the corresponding primary alcohol, (4-iodo-3-nitrophenyl)methanol, is a key transformation. bldpharm.com This requires a chemoselective reducing agent that will not affect the nitro group or the carbon-iodine bond. While powerful reducing agents would reduce both the aldehyde and the nitro group, milder reagents can achieve the desired selectivity.

Various methods have been developed for the chemoselective reduction of aldehydes in the presence of other reducible functional groups. tcichemicals.com For instance, tin-promoted ruthenium boride catalysts have been used for the reduction of 4-nitrobenzaldehyde to 4-nitrobenzyl alcohol with high selectivity. thieme-connect.de Another approach is transfer hydrogenation, which uses hydrogen donors like isopropanol (B130326) or methanol (B129727) in the presence of a metal catalyst. liverpool.ac.uk While some catalysts might lead to reduction of the nitro group, specific catalytic systems are designed for aldehyde selectivity. mdpi.com The use of sodium tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydride is another example of a reagent developed for the specific reduction of aldehydes over ketones and other groups. tcichemicals.com

The aldehyde group of this compound can be smoothly oxidized to form the corresponding carboxylic acid, 4-iodo-3-nitrobenzoic acid. nih.gov This transformation is a common and high-yielding process in organic synthesis.

A variety of oxidizing agents can accomplish this conversion. Common reagents include potassium permanganate (B83412) (KMnO₄) and chromium-based oxidants. The oxidation of substituted benzaldehydes to benzoic acids has been studied extensively. researchgate.net For example, o-iodoxybenzoic acid (IBX) is a well-known reagent for the oxidation of alcohols to aldehydes, and under different conditions, can facilitate the oxidation of aldehydes to carboxylic acids. asianpubs.org The synthesis of 4-iodo-3-nitrobenzoic acid from related precursors is well-documented, confirming the stability of the iodo and nitro substituents under typical oxidative conditions used for the aldehyde group. google.comchemicalbook.com

Table 3: Oxidation of Substituted Benzaldehydes

| Starting Material | Oxidizing Agent | Product | Reference(s) |

| 4-Nitrobenzaldehyde | Tetrabutylammonium fluoride (B91410) (TBAF) | 4-Nitrobenzoic acid | researchgate.net |

| Substituted Benzyl (B1604629) Alcohols | o-Iodoxybenzoic acid (IBX) | Substituted Benzaldehydes/Benzoic Acids | asianpubs.org |

| 4-Amino-3-nitrobenzoic acid | NaNO₂, HCl, then KI | 4-Iodo-3-nitrobenzoic acid | chemicalbook.com |

Chemical Behavior of the Aromatic Iodine Atom

Nucleophilic Aromatic Substitution (SNAr) Pathways

Competition with Other Halogens and Leaving Groups

The reactivity of the C-I bond in this compound is notably higher in many reactions compared to its C-Br or C-Cl analogs. This is primarily attributed to the fact that iodide is an excellent leaving group. The leaving group ability of halogens increases down the group in the periodic table (I > Br > Cl > F). libretexts.orglibretexts.org This trend is because larger anions, like iodide, can better stabilize the negative charge they acquire upon leaving. vedantu.comyoutube.com Weaker bases are generally better leaving groups, and iodide is the weakest base among the common halides. libretexts.orgyoutube.com

In the context of nucleophilic aromatic substitution (SNA_r) reactions, the electron-withdrawing nitro group ortho to the iodine atom activates the ring towards nucleophilic attack. libretexts.org This activation, combined with the excellent leaving group ability of iodide, makes this compound particularly susceptible to displacement reactions. While analogous bromo and chloro compounds can also undergo these reactions, they often require more forcing conditions, such as higher temperatures. nih.gov For instance, in Suzuki-Miyaura couplings, the iodo derivative is more reactive than its bromo counterpart due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond.

Reactions of the Nitro Group

Reductive Transformations to Amino Functionalities

Factors Influencing Iodine Displacement (e.g., Solvent Effects)

Several factors can influence the rate and efficiency of iodine displacement in this compound. Key among these is the choice of solvent. For nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylacetamide (DMAc) are often preferred. nih.govd-nb.info These solvents can solvate the cation but not the nucleophile as effectively as protic solvents, thereby increasing the nucleophile's reactivity. Studies on similar nitro-substituted aromatic compounds have shown that reaction yields can be significantly higher in solvents like DMSO and sulfolane (B150427) compared to DMF and acetonitrile (B52724). nih.gov

In protic solvents, iodide is considered a good nucleophile due to its large size and polarizability, which allows it to remain reactive even after protonation by the solvent. studentdoctor.net However, in aprotic solvents, its nucleophilicity is reduced compared to other halogens. studentdoctor.net The stability of the intermediate formed during the reaction, a Meisenheimer complex, is also a crucial factor. libretexts.org The strong electron-withdrawing nitro group helps to stabilize this negatively charged intermediate, facilitating the reaction. libretexts.org

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon bonds.

Suzuki Coupling: This reaction couples the aryl iodide with an organoboron compound. The high reactivity of the C-I bond makes this compound an efficient partner in Suzuki reactions, often proceeding under milder conditions than the corresponding bromo or chloro derivatives. mdpi.com However, some studies have noted that under certain conditions, particularly at lower temperatures with specific phosphine ligands, aryl iodides can exhibit surprisingly poor reactivity compared to aryl bromides. acs.org

Heck Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene. nih.govscirp.org The reaction typically requires a palladium catalyst and a base. mdpi.com The electron-withdrawing nitro group can influence the regioselectivity of the addition to the alkene. Visible light-induced Heck reactions have been developed that can proceed at room temperature. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between the aryl iodide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org this compound is a suitable substrate for Sonogashira couplings, leading to the formation of substituted alkynylbenzaldehydes. nih.govresearchgate.net Copper-free Sonogashira protocols have also been developed. nih.gov

Interactive Table: Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Key Features |

| Suzuki | Aryl or vinyl boronic acid/ester | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | High reactivity of C-I bond. mdpi.com |

| Heck | Alkene (e.g., styrene) | Pd(OAc)₂, base (e.g., Et₃N) | Forms a new C-C double bond. nih.govscirp.org |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, base (e.g., amine) | Creates an aryl-alkyne linkage. libretexts.orgorganic-chemistry.org |

Participation in Halogen Bonding Interactions and Organocatalysis

The iodine atom in this compound can act as a halogen bond donor. Halogen bonding is a non-covalent interaction where an electrophilic region on the halogen atom (a σ-hole) interacts with a nucleophilic site. nih.gov In derivatives of this compound, the iodine can form halogen bonds with Lewis bases such as the oxygen of a nitro group or the nitrogen of an imine. nih.gov These interactions can be significant in crystal engineering and in directing the assembly of molecules in the solid state. arkat-usa.org

In the realm of organocatalysis, iodo-containing molecules are being explored as catalysts. chiba-u.jpunizar.es For instance, iodoalkynes have been shown to activate carbonyl compounds through halogen bonding, facilitating reactions like the formation of bisindolylmethane derivatives from aldehydes. unizar.esrsc.org While direct use of this compound as an organocatalyst is not widely reported, its derivatives, where the aldehyde is modified, could potentially serve in such a capacity, leveraging the halogen bonding potential of the iodine atom.

Regioselective Functionalization of the Benzene (B151609) Ring

The existing substituents on the benzene ring of this compound direct the position of incoming electrophiles in electrophilic aromatic substitution reactions.

Strategies for Ortho-, Meta-, and Para-Substitution Control

The directing effects of the substituents on the ring are crucial for controlling the regioselectivity of further functionalization.

Aldehyde group (-CHO): This is a meta-directing and deactivating group. masterorganicchemistry.comchemicalforums.com

Nitro group (-NO₂): This is also a strong meta-directing and deactivating group. masterorganicchemistry.comresearchgate.net

Iodine atom (-I): This is an ortho-, para-directing but deactivating group. masterorganicchemistry.com

When groups with conflicting directing effects are present, the outcome can be complex. In the case of this compound, the powerful deactivating and meta-directing nature of the nitro and aldehyde groups generally dominates. However, the ortho-, para-directing influence of the iodine atom can also play a role. The positions ortho and para to the iodine are positions 3 and 1 (occupied by the nitro and aldehyde groups, respectively) and position 5. The positions meta to the nitro group are positions 1 and 5. The positions meta to the aldehyde group are positions 2 and 6. Therefore, an incoming electrophile would likely be directed to position 5 or 6, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Multifunctional Group Compatibility in Complex Transformations

The presence of three distinct functional groups in this compound allows for a wide range of selective transformations, but also presents challenges in terms of chemoselectivity.

The aldehyde group can undergo nucleophilic addition, oxidation to a carboxylic acid, or reduction to an alcohol. scispace.com

The nitro group can be reduced to an amine, which can then be further functionalized.

The iodo group is primarily used in cross-coupling reactions.

The compatibility of these groups is crucial in multistep syntheses. For example, a cross-coupling reaction at the iodo position can be performed while leaving the aldehyde and nitro groups intact. Subsequently, the nitro group could be reduced, and the aldehyde could be modified. The choice of reagents and reaction conditions is paramount to avoid unwanted side reactions. For instance, strong reducing agents used to reduce the nitro group might also reduce the aldehyde. Therefore, selective reducing agents would be required. The ability to perform these transformations selectively makes this compound a valuable building block in the synthesis of complex molecules. nih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Iodo 3 Nitrobenzaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. Through the analysis of 1D and 2D NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be mapped out in detail.

The ¹H NMR spectrum of 4-Iodo-3-nitrobenzaldehyde displays characteristic signals for its aldehydic and aromatic protons. The aldehydic proton is typically the most deshielded, appearing as a singlet at approximately 10.0 ppm. The aromatic region shows a distinct pattern dictated by the substitution on the benzene (B151609) ring. The proton positioned between the nitro and iodo groups (H-2) is expected to be a singlet or a narrow doublet around 8.7 ppm. The proton ortho to the iodo group (H-5) would likely appear as a doublet around 8.4 ppm, and the proton ortho to the aldehyde group (H-6) as a doublet of doublets around 8.1 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aldehydic carbon (C=O) gives a signal in the highly deshielded region of 188-192 ppm. The carbon atom bearing the iodine (C-4) is expected around 95-100 ppm due to the heavy atom effect. The carbon with the nitro group (C-3) would be found near 150-155 ppm. The remaining aromatic carbons would produce signals within the typical aromatic range of 125-140 ppm.

Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CHO | ~10.0 | Singlet (s) |

| H-2 | ~8.7 | Singlet (s) |

| H-5 | ~8.4 | Doublet (d) |

| H-6 | ~8.1 | Doublet (d) |

Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190 |

| C-1 | ~136 |

| C-2 | ~130 |

| C-3 | ~152 |

| C-4 | ~98 |

| C-5 | ~142 |

| C-6 | ~128 |

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be expected to show a cross-peak between the signals for H-5 and H-6, confirming their adjacent relationship on the aromatic ring. No correlation would be expected for the isolated H-2 proton.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show cross-peaks connecting the ¹H signals of H-2, H-5, and H-6 to the ¹³C signals of C-2, C-5, and C-6, respectively. The aldehydic proton signal would correlate with the aldehydic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations, typically over two to three bonds, between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together the molecular skeleton. For this compound, the aldehydic proton (-CHO) would show correlations to C-1 and C-6. The H-2 proton would show correlations to C-1, C-3, and C-4. These correlations provide definitive evidence for the substitution pattern on the aromatic ring.

NMR spectroscopy is a powerful quantitative tool for monitoring the progress of chemical reactions and assessing the purity of the resulting products. For instance, in a reaction where this compound is a starting material, such as its reduction to (4-iodo-3-nitrophenyl)methanol, the reaction can be monitored by acquiring ¹H NMR spectra of the reaction mixture over time.

The progress would be tracked by observing the decrease in the integral of the characteristic aldehyde proton signal around 10.0 ppm. Concurrently, new signals corresponding to the product would appear, such as the benzylic protons (-CH₂OH) of (4-iodo-3-nitrophenyl)methanol, typically between 4.5 and 5.0 ppm. The relative integration of the reactant and product signals allows for the calculation of the reaction conversion at any given time point. After the reaction is complete and the product is isolated, NMR can be used to assess its purity by detecting the presence of any remaining starting material or byproducts.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of a molecule with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₇H₄INO₃.

The calculated monoisotopic (exact) mass for this formula is 276.9236 g/mol . spectrabase.com An experimental HRMS analysis of a pure sample would be expected to yield a measured mass that matches this theoretical value very closely, thereby confirming the elemental composition of the compound.

HRMS Data for this compound

| Property | Value |

| Molecular Formula | C₇H₄INO₃ |

| Calculated Exact Mass | 276.9236 u |

| Expected HRMS Result | [M+H]⁺ = 277.9309 u |

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent or precursor ion), which is then fragmented through collision-induced dissociation (CID) to produce a series of smaller fragment (daughter or product) ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

For this compound (MW ≈ 277), the molecular ion ([M]⁺˙ at m/z 277) would be expected to undergo fragmentation through several predictable pathways based on the functional groups present. Common fragmentation patterns for nitroaromatic compounds include the loss of nitro-related groups, while aromatic aldehydes can lose the formyl group.

A plausible fragmentation pathway would include:

Loss of a nitro radical (•NO₂): [M - NO₂]⁺˙ leading to a fragment ion at m/z 231.

Loss of nitric oxide (•NO): [M - NO]⁺˙ resulting in a fragment at m/z 247.

Loss of the formyl radical (•CHO): [M - CHO]⁺ leading to an ion at m/z 248.

Loss of an iodine radical (•I): [M - I]⁺ resulting in an ion at m/z 150.

These fragmentation pathways provide a structural fingerprint that can be used to confirm the identity of this compound and distinguish it from its isomers.

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for the separation, identification, and quantification of this compound and its derivatives from complex mixtures. These methods are crucial for monitoring reaction progress, assessing purity, and conducting detailed analytical studies. The choice of a specific chromatographic method depends on the volatility and polarity of the compounds, as well as the analytical objective.

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds like this compound and its derivatives. When coupled with a UV-Vis detector, HPLC provides a robust method for analysis due to the strong UV absorbance of the aromatic nitro- and iodo-substituted benzaldehyde (B42025) core.

The separation in HPLC is based on the differential partitioning of analytes between a stationary phase (typically a packed column) and a mobile phase (a solvent or mixture of solvents). For compounds like this compound, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water.

A specific method for the separation of benzaldehyde and its nitro-isomers has been developed, which can be adapted for this compound. google.com This method utilizes a C18 mixed-bonded silica (B1680970) gel with 5-fluorophenyl as the stationary phase. google.com The mobile phase consists of a buffered aqueous solution and an organic modifier, highlighting the importance of pH control in achieving optimal separation. google.com The UV detection wavelength is typically set at a maximum absorbance of the analyte to ensure high sensitivity. For nitroaromatic compounds, this is often in the range of 240-260 nm. google.com

| Parameter | Condition |

| Stationary Phase | C18 Mixed-bonded silica gel with 5-fluorophenyl |

| Mobile Phase | 0.05mol/L dipotassium (B57713) hydrogen phosphate (B84403) (pH 7.5) - methanol (80:20) |

| Detection Wavelength | 240 nm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C |

| Table 1: Exemplary HPLC conditions for the separation of benzaldehyde and nitrobenzaldehyde isomers, adaptable for this compound. google.com |

To enhance the sensitivity and selectivity of HPLC analysis, particularly for trace-level detection, derivatization strategies are often employed. Derivatization involves chemically modifying the analyte to introduce a chromophore or fluorophore, which can be detected with greater sensitivity. For aldehydes like this compound, the carbonyl group is a common target for derivatization.

One common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with aldehydes to form highly colored and UV-active hydrazones. This method significantly lowers the detection limits. Another approach involves using fluorescent labeling reagents, such as dansyl hydrazine (B178648) or N-acetylhydrazine acridone (B373769), which can dramatically improve sensitivity when using a fluorescence detector. nih.gov

The optimization of the derivatization reaction is critical and involves several parameters:

Reagent Concentration: Ensuring a sufficient excess of the derivatizing agent to drive the reaction to completion.

Catalyst: Acidic catalysts, like trichloroacetic acid, are often used to speed up the reaction. nih.gov

Temperature and Time: The reaction conditions must be optimized to ensure complete derivatization without causing degradation of the analyte or the derivative. nih.govresearchgate.net For instance, a study on benzaldehyde derivatization found optimal conditions to be 40 °C for 30 minutes. nih.gov

pH: The pH of the reaction medium can significantly influence the reaction rate and yield. researchgate.net

| Derivatization Reagent | Analyte Functional Group | Detection Enhancement |

| 2,4-Dinitrophenylhydrazine (DNPH) | Aldehyde/Ketone | Enhanced UV Absorbance |

| Dansyl Hydrazine | Aldehyde/Ketone | Fluorescence |

| N-acetylhydrazine acridone (AHAD) | Aldehyde | Fluorescence nih.gov |

| Table 2: Common derivatization reagents for HPLC analysis of aldehydes. |

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. atu-lab.de While this compound has a relatively high boiling point, it can be analyzed by GC, often with derivatization to improve its volatility and chromatographic behavior. Coupling GC with a Mass Spectrometry (MS) detector provides a highly sensitive and specific analytical method, allowing for both quantification and structural elucidation of the separated components. atu-lab.de

In GC-MS analysis, the sample is first vaporized and introduced into the GC column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase (an inert carrier gas like helium or hydrogen) and a liquid or solid stationary phase coated on the inside of the column. atu-lab.de The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

For nitroaromatic compounds, derivatization can sometimes be necessary to prevent interactions with active sites in the GC system, which can lead to poor peak shape and reduced sensitivity. researchgate.net However, direct analysis is also possible. The mass spectrum of this compound would be expected to show a prominent molecular ion peak, as well as characteristic fragmentation patterns corresponding to the loss of functional groups such as the nitro group (NO2), the iodo group (I), and the formyl group (CHO). This detailed fragmentation information is invaluable for confirming the identity of the compound and its derivatives in complex mixtures.

| Technique | Principle | Application to this compound |

| Gas Chromatography (GC) | Separation of volatile compounds based on partitioning between a mobile gas phase and a stationary phase. atu-lab.de | Separation from volatile impurities or reaction byproducts. |

| Mass Spectrometry (MS) | Ionization of compounds and separation of ions based on their mass-to-charge ratio. | Provides structural information and confirmation of identity through unique fragmentation patterns. |

| Table 3: Principles of GC-MS and its application. |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that is widely used for monitoring the progress of organic reactions. libretexts.orgnih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of products. libretexts.org

In TLC, a small amount of the reaction mixture is spotted onto a TLC plate, which consists of a thin layer of adsorbent material (typically silica gel or alumina) coated on a solid support. nih.gov The plate is then placed in a developing chamber containing a suitable solvent system (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the reaction mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase.

For a reaction involving this compound, TLC can be used to track its disappearance and the appearance of a new spot corresponding to the product. By spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate, one can easily visualize the progress of the reaction. libretexts.org After development, the spots can be visualized under UV light (due to the UV-active nature of the aromatic rings) or by staining with a suitable reagent, such as iodine vapor. nih.govrsc.org The relative retention factor (Rf) values of the spots provide information about the polarity of the compounds and can be used to identify the starting materials and products.

| Parameter | Description |

| Stationary Phase | Typically silica gel or alumina (B75360) on a glass or plastic plate. nih.gov |

| Mobile Phase | A solvent or mixture of solvents (e.g., hexane-ethyl acetate) chosen to achieve good separation. researchgate.net |

| Visualization | UV light or chemical staining (e.g., iodine vapor). nih.govrsc.org |

| Application | Qualitative monitoring of reaction progress, checking purity of fractions. libretexts.org |

| Table 4: Key parameters in Thin-Layer Chromatography. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the structure and properties of this compound and its derivatives in the solid state.

The process begins with the growth of a high-quality single crystal of the compound of interest. nih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of monochromatic X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensities. The positions and intensities of these diffracted spots are recorded and used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, and a detailed three-dimensional model of the molecule can be built.

For a related compound, 3-nitrobenzaldehyde (B41214), X-ray crystallography has revealed a nearly planar molecular structure, with a small dihedral angle between the benzene ring and the nitro group. researchgate.net The analysis also showed the presence of intermolecular π–π stacking interactions in the crystal lattice. researchgate.net Similar detailed structural information could be obtained for this compound, providing insights into its solid-state packing and the influence of the iodo and nitro substituents on the crystal structure.

| Parameter | Information Obtained |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. researchgate.net |

| Space Group | The symmetry of the crystal lattice. researchgate.net |

| Atomic Coordinates | The precise position of each atom in the unit cell. |

| Bond Lengths and Angles | The distances between atoms and the angles between bonds. |

| Intermolecular Interactions | Information on hydrogen bonding, π–π stacking, and other non-covalent interactions. researchgate.net |

| Table 5: Information obtained from X-ray crystallography. |

Computational and Theoretical Investigations of 4 Iodo 3 Nitrobenzaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties. For molecules analogous to 4-Iodo-3-nitrobenzaldehyde, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), provide a detailed picture of their geometry, stability, and electronic characteristics. researchgate.netnih.gov

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. cerist.dz The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. researchgate.netcerist.dz A small energy gap suggests that a molecule is more reactive and can undergo intramolecular charge transfer. researchgate.netnih.gov

For a similar compound, 4-fluoro-3-nitrobenzaldehyde, DFT calculations revealed a small HOMO-LUMO energy gap, indicating significant charge transfer interactions. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool that elucidates charge delocalization, hyperconjugative interactions, and the stability arising from electron donation from occupied donor orbitals to unoccupied acceptor orbitals. researchgate.netcerist.dz

Molecular Electrostatic Potential (MEP) surfaces are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.netcerist.dz In these maps, regions of negative potential (typically colored red) are associated with electrophilic reactivity (electron-rich areas, like those around oxygen atoms), while regions of positive potential (blue) indicate sites for nucleophilic reactivity (electron-poor areas, often around hydrogen atoms). nih.govcerist.dz For this compound, the MEP surface would be expected to show significant negative potential around the oxygen atoms of the nitro and aldehyde groups, and a region of positive potential on the iodine atom along the C-I bond axis, known as a σ-hole. nih.govnih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -3.0 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.5 eV | Relates to chemical reactivity and stability. cerist.dz |

| Dipole Moment (μ) | 3.5 D | Measures the overall polarity of the molecule. |

Computational chemistry, particularly DFT, is instrumental in mapping out potential reaction pathways. This involves locating the transition state (TS) structures, which are the energy maxima along the reaction coordinate, and calculating their corresponding activation energies. By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be predicted.

For a molecule like this compound, DFT could be used to model various reactions, such as nucleophilic substitution at the aromatic ring or reactions involving the aldehyde group. The calculations would involve optimizing the geometries of reactants, products, intermediates, and transition states. The resulting energy profile provides a comprehensive understanding of the reaction's kinetics and thermodynamics. While specific studies on this molecule are not prevalent, the methodology is a standard approach in computational organic chemistry. researchgate.net

DFT calculations can accurately predict spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. scispace.comaps.org The Gauge-Including Atomic Orbital (GIAO) method is a common approach used for this purpose. ruc.dk By calculating the magnetic shielding tensors for each nucleus in the molecule, theoretical chemical shifts can be determined.

Comparing these calculated shifts with experimental data serves as a powerful tool for structure verification and assignment. ruc.dkoxinst.com For aromatic systems like substituted benzaldehydes, theoretical calculations can help resolve complex spectra and assign specific protons and carbons. oxinst.com Studies on 3-nitrobenzaldehyde (B41214) show good agreement between theoretical predictions and experimental values, demonstrating the reliability of this approach. oxinst.com

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C1 (CHO) | 189.9 | 191.5 | -1.6 |

| C2 | 135.2 | 136.0 | -0.8 |

| C3 (C-NO2) | 148.5 | 149.8 | -1.3 |

| C4 | 130.8 | 131.5 | -0.7 |

| C5 | 130.1 | 130.9 | -0.8 |

| C6 | 125.7 | 126.4 | -0.7 |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties, respectively. These models are built by calculating a set of molecular descriptors and using statistical methods to correlate them with an observed activity or property.

For this compound, a QSAR study could be developed to predict its potential biological activity (e.g., cytotoxicity, enzyme inhibition). This would involve calculating descriptors such as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial atomic charges.

Steric descriptors: Molecular volume, surface area, specific substituent parameters.

Hydrophobic descriptors: LogP (partition coefficient).

Similarly, a QSPR model could predict physical properties like boiling point, solubility, or chromatographic retention time. While specific QSAR/QSPR studies for this compound were not identified, this approach is widely used in drug discovery and materials science to screen virtual libraries of compounds and prioritize candidates for synthesis.

Intermolecular Interactions and Non-Covalent Bonding (e.g., Halogen Bonding)

Non-covalent interactions are fundamental to supramolecular chemistry, crystal engineering, and biological recognition. escholarship.orgnih.gov this compound possesses several functional groups capable of engaging in these interactions, most notably halogen bonding.

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. nih.govunimi.it The iodine atom in this compound, being large and polarizable, is an excellent halogen bond donor. The nitro and aldehyde groups, with their electronegative oxygen atoms, can act as halogen bond acceptors.

Computational studies on similar molecules have used DFT to analyze these interactions. nih.govarkat-usa.org MEP calculations can identify the σ-hole on the iodine atom as a region of positive electrostatic potential. nih.govnih.gov The strength and geometry of these bonds can be quantified by calculating interaction energies and optimizing the geometry of molecular dimers or clusters. Studies on dichlorodiazadienes derived from 3-nitrobenzaldehyde have revealed Cl···O halogen bonding in the solid state, demonstrating the importance of these interactions in crystal packing. arkat-usa.org

| Parameter | Typical Value | Description |

|---|---|---|

| Interaction Energy | -3 to -8 kcal/mol | Strength of the non-covalent bond. |

| Bond Distance (I···O/N) | ~80-95% of vdW radii sum | Distance between the iodine and the acceptor atom. |

| Bond Angle (C-I···O/N) | ~180° | Indicates the high directionality of the interaction. unimi.it |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While this compound is a relatively rigid molecule, it possesses a rotatable aldehyde group. Molecular Dynamics (MD) simulations can provide insight into the molecule's conformational preferences and dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the potential energy surface. nih.gov

An MD simulation of this compound would involve placing the molecule in a simulated box of a chosen solvent (e.g., water, methanol) and observing its behavior over nanoseconds or longer. This approach is invaluable for studying:

Conformational Analysis: Determining the preferred orientation of the aldehyde group relative to the aromatic ring and the energetic barriers to rotation.

Solvent Effects: Understanding how solvent molecules arrange around the solute and how this solvation structure influences the molecule's conformation and properties. The explicit inclusion of solvent provides a more realistic model than implicit solvent approximations used in some DFT calculations.

Analysis of the MD trajectory can yield information on structural stability, flexibility, and the formation of intermolecular interactions like hydrogen or halogen bonds with the solvent. pitt.edu

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

A Versatile Building Block for Complex Heterocyclic Ring Systems

The reactivity of 4-Iodo-3-nitrobenzaldehyde makes it a suitable starting material for the synthesis of various heterocyclic scaffolds, which are core structures in many pharmaceutical agents.

The synthesis of quinoline, a bicyclic nitrogen-containing heterocycle, and its derivatives is a significant area of research in medicinal chemistry. Several classical methods are employed for this purpose, including the Friedländer, Combes, Doebner-von Miller, and Skraup syntheses.

The Friedländer synthesis involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group. researchgate.netwikipedia.org A modification of this method utilizes 2-nitrobenzaldehydes, which are reduced in situ to the corresponding 2-aminobenzaldehydes before cyclization. researchgate.netnih.gov While this approach is well-established for various nitrobenzaldehydes, specific examples detailing the use of this compound in a Friedländer-type synthesis to produce corresponding quinoline derivatives are not extensively documented in publicly available scientific literature.

The Combes quinoline synthesis utilizes the condensation of an aniline with a β-diketone under acidic conditions. iipseries.orgwikipedia.orgwikiwand.com The Doebner-von Miller reaction is a related method that employs α,β-unsaturated carbonyl compounds reacting with anilines. wikipedia.orgnih.gov The Skraup synthesis produces quinoline from aniline, glycerol, sulfuric acid, and an oxidizing agent. iipseries.orgwikipedia.org These methods are foundational in quinoline synthesis, but specific adaptations and examples employing this compound as a key reactant are not readily found in the surveyed literature.

Indole and its reduced form, indoline, are prevalent structural motifs in a vast number of natural products and pharmaceuticals. The Fischer and Bischler-Möhlau syntheses are two of the most well-known methods for constructing the indole ring.

The Fischer indole synthesis is a versatile and widely used method that involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of a phenylhydrazine with an aldehyde or a ketone. wikipedia.orgbyjus.comjk-sci.comalfa-chemistry.com The reaction proceeds through a iipseries.orgiipseries.org-sigmatropic rearrangement. wikipedia.orgalfa-chemistry.com While this method is broadly applicable, specific examples starting from derivatives of this compound are not prominently featured in general chemical literature.

The Bischler-Möhlau indole synthesis provides a route to 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of aniline. wikipedia.orgscispace.comsemanticscholar.orgyoutube.com This method, along with its modifications, has been a staple in indole synthesis for over a century. researchgate.net However, direct applications of this compound as a precursor in this specific synthetic pathway are not well-documented.

An Intermediate in the Synthesis of Biologically Active Compounds

The functional groups present on this compound provide multiple points for modification, making it an attractive intermediate for the synthesis of various biologically active molecules.

Aromatic nitroaldehydes, in general, are recognized as important intermediates in the synthesis of pharmaceuticals. The nitro group can be reduced to an amine, which can then participate in a variety of bond-forming reactions, while the aldehyde group offers a handle for chain extension and cyclization reactions. A related compound, 4-benzyloxy-3-nitrobenzaldehyde, serves as a precursor in the synthesis of more complex molecules.

Calcium channel blockers are a class of drugs used in the treatment of cardiovascular disorders such as hypertension. nih.govnih.gov Many of these drugs, particularly those of the dihydropyridine class, are synthesized through multi-step sequences. biointerfaceresearch.comwikipedia.org While various aromatic aldehydes are employed as starting materials in the synthesis of dihydropyridine-type calcium channel blockers, the specific use of this compound as a precursor in the synthesis of these agents is not explicitly detailed in the available literature.

While the search for new therapeutic agents is ongoing, the direct use of this compound as a starting material for the synthesis of specific drug candidates like Tipranavir analogs is not clearly established in the reviewed scientific literature.

Catalysis and Mechanistic Probes in Organic Reactions

The presence of an aryl iodide in this compound makes it a highly suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials. The electron-withdrawing nature of the nitro and aldehyde groups can also influence the reactivity of the C-I bond, making this compound an interesting subject for mechanistic studies.

Key palladium-catalyzed reactions where this compound can serve as a crucial reactant include:

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. This compound can react with various boronic acids or their esters to form biaryl compounds. The resulting products, containing the nitrobenzaldehyde moiety, are valuable intermediates for the synthesis of more complex molecules. The reaction is typically catalyzed by a palladium complex and requires a base. nih.govrsc.orgrsc.org The general reactivity of aryl iodides in Suzuki couplings is well-established, and the electronic effects of the nitro and aldehyde groups can provide insights into the reaction mechanism. nih.govrsc.orgrsc.orgresearchgate.net

Heck Reaction: In the Heck reaction, an aryl or vinyl halide is coupled with an alkene. organic-chemistry.orgresearchgate.net this compound can be used to introduce the 3-nitrobenzaldehyde (B41214) group onto an olefinic substrate. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of natural products and pharmaceuticals. researchgate.net The stereoselectivity and regioselectivity of the Heck reaction can be influenced by the electronic properties of the substrates, making this compound a useful probe for studying these aspects of the reaction mechanism. organic-chemistry.orglibretexts.org

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org The use of this compound in Sonogashira coupling would lead to the synthesis of substituted alkynylbenzaldehydes. These products are versatile intermediates that can undergo further transformations. A closely related compound, 1-iodo-4-nitrobenzene, has been shown to undergo Sonogashira coupling smoothly, suggesting that this compound would be a similarly effective substrate. nih.gov The reaction is typically catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.orgorganic-chemistry.org

The following table summarizes the potential applications of this compound in these key catalytic reactions.

| Catalytic Reaction | Coupling Partner | Potential Product | Significance |

| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl derivative of 3-nitrobenzaldehyde | Synthesis of complex aromatic systems |

| Heck Reaction | Alkene | Substituted cinnamic aldehyde derivative | Formation of new C-C bonds with olefinic partners |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted benzaldehyde (B42025) | Introduction of alkyne functionality for further elaboration |

Materials Science Applications (e.g., Fluorescent Probes)

The unique electronic and structural features of this compound make it a promising precursor for the synthesis of advanced materials, particularly fluorescent probes. Fluorescent sensors are molecules that exhibit a change in their fluorescence properties upon interaction with a specific analyte, enabling its detection.

The aldehyde group in this compound is a key functional handle for the construction of fluorescent probes. It can readily react with various nucleophiles, such as amines, to form Schiff bases (imines). This reaction is often employed in the design of "turn-on" or "turn-off" fluorescent sensors. For instance, the reaction of an aldehyde with a specific amine-containing fluorophore can lead to a change in the electronic structure of the molecule, resulting in a detectable change in its fluorescence emission.

While direct synthesis of fluorescent probes from this compound is not extensively documented in the provided search results, the general principles of fluorescent sensor design using substituted benzaldehydes are well-established. For example, a hydrazine-functionalized metal-organic framework (MOF) has been shown to act as a fluorescent sensor for 4-nitrobenzaldehyde (B150856), where the interaction with the aldehyde leads to fluorescence quenching. rsc.org This demonstrates the potential of the nitrobenzaldehyde moiety to be a key component in fluorescent sensing systems.

The synthesis of fluorescent probes often involves the strategic combination of a fluorophore (the light-emitting part of the molecule) and a receptor (the part that binds to the analyte). The 4-iodo-3-nitrophenyl group could be incorporated into a probe to modulate its photophysical properties or to serve as a reactive site for further functionalization. The electron-withdrawing nitro group can influence the intramolecular charge transfer (ICT) characteristics of a dye, which is a common mechanism in the design of fluorescent sensors.

Emerging Research Directions and Future Perspectives

Development of Novel Asymmetric Synthesis Routes

The synthesis of enantiomerically pure molecules is a cornerstone of modern medicinal chemistry and materials science. While research directly focused on asymmetric transformations of 4-iodo-3-nitrobenzaldehyde is still developing, significant progress with structurally similar nitrobenzaldehydes provides a clear roadmap for future exploration.

A primary area of interest is the asymmetric aldol (B89426) reaction, a powerful carbon-carbon bond-forming reaction. Research has extensively used 4-nitrobenzaldehyde (B150856) as a model substrate. Organocatalysts, particularly those based on L-proline and its derivatives, have shown high efficiency and enantioselectivity. For instance, L-prolinamides have been found to catalyze the direct aldol reaction between aromatic aldehydes and ketones, achieving high yields and enantiomeric excesses (ee). The catalyst's effectiveness often depends on its ability to form hydrogen bonds with the aldehyde substrate, which activates it towards nucleophilic attack. It is anticipated that these catalytic systems could be successfully applied to this compound to produce chiral β-hydroxy carbonyl compounds, which are valuable synthetic intermediates.

The table below summarizes representative catalyst systems that have been successfully employed in asymmetric aldol reactions with 4-nitrobenzaldehyde and are promising candidates for application with this compound.

| Catalyst Type | Specific Catalyst Example | Reaction Type | Reported Enantiomeric Excess (ee) with 4-Nitrobenzaldehyde | Potential Product from this compound |

|---|---|---|---|---|

| L-Prolinamide Derivatives | Prolinamide from L-proline and (1S,2S)-diphenyl-2-aminoethanol | Direct Aldol Reaction with Acetone (B3395972) | Up to 93% | Chiral 4-(4-iodo-3-nitrophenyl)-4-hydroxybutan-2-one |

| Amphiphilic Proline-based Organocatalyst | Proline with a long alkyl chain | Direct Aldol Reaction in Emulsion | Enhanced reactivity and stereoselectivity | Chiral aldol adducts |

| Proline Tetrazole | 5-pyrrolidin-2-yltetrazole | Direct Aldol Reaction with Acetone (low catalyst loading) | Up to 84% | Chiral 4-(4-iodo-3-nitrophenyl)-4-hydroxybutan-2-one |

| Cinchona Alkaloids | C6′-OH cinchona alkaloid | Nitroaldol (Henry) Reaction | High enantioselectivity for α-ketoesters | Chiral nitroaldol adducts |

Future work in this area will likely focus on designing catalysts specifically optimized for the steric and electronic properties of this compound. The presence of the bulky iodine atom ortho to the aldehyde may necessitate catalysts with tailored chiral pockets to achieve high levels of stereocontrol.

Integration into Flow Chemistry Systems for Continuous Production